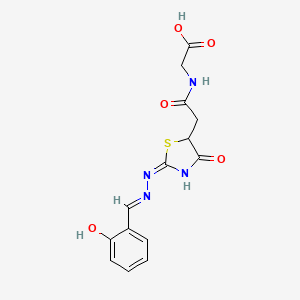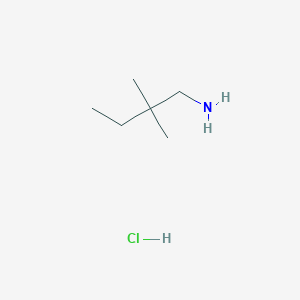
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Synthesis Analysis
The synthesis of this compound involves the use of 2-methyl-1H-imidazole-5-carbaldehyde n-BuLi (2.5M solution, 2.4mL, 6.0mmol) added to N,N,2-trimethyl-1H-imidazole-1-sulphonamide solution (at -78℃, in THF (40.0mL) of 0.95g, 5.0mmol). The mixture is stirred at -78℃ for 30 minutes, then DMF (2.36mL, 31.5mmol) is added .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
This compound is a prodrug that has been shown to inhibit the growth of cancer . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.01, a melting point of 222-223 degrees Celsius, and a purity of 95%. It is a powder at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 409.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde serves as a versatile precursor for synthesizing a wide range of imidazole derivatives. For instance, it has been used to synthesize new imidazole carbaldehyde derivatives by deriving the N-1 atom of the imidazole ring with different alkyl groups. These derivatives have potential biological activities and serve as building blocks in medicinal chemistry (Orhan et al., 2019).
Applications in Medicinal Chemistry
Imidazole derivatives, synthesized from this compound, have been explored for their potential biological activities. A novel synthesis method has been developed for 2-amino-1H-imidazol-4-carbaldehyde derivatives, which were used to synthesize representative 2-aminoimidazole alkaloids with potential medicinal applications (Ando & Terashima, 2010).
Material Science and Luminescence
The compound and its derivatives have also found applications in the field of material science, particularly in the development of photoluminescent materials. For instance, copper-catalyzed oxidative coupling reactions involving α,β-unsaturated aldehydes and amidines have been utilized to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating a practical and functional group-compatible synthesis approach with high atom economy and mild conditions (Li et al., 2015).
Antioxidant Properties
Furthermore, derivatives synthesized from this compound have been evaluated for their antioxidant properties. Schiff bases of benzo[4, 5]imidazo[2, 1-b]thiazole, synthesized from these derivatives, showed significant antioxidant activity, underscoring their potential utility in pharmaceutical applications (Nikhila et al., 2020).
Safety and Hazards
The safety information for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
These include enzymes, receptors, and other proteins, playing a crucial role in various biochemical processes .
Mode of Action
Imidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the bromo and aldehyde groups in 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde may influence its interaction with targets, potentially enhancing its binding affinity or altering its selectivity .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse target interactions . The effects on these pathways can lead to various downstream effects, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Result of Action
Given the diverse roles of imidazoles, it can be hypothesized that this compound may have a wide range of potential effects, depending on its specific targets and the context of its use .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s stability and its interactions with targets .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPBULHZKLANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56481-32-4 | |
| Record name | 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)



![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)
